CDK2 Potency Differentiation: CDK2/4/6-IN-1 vs Approved CDK4/6 Inhibitors
CDK2/4/6-IN-1 inhibits CDK2/cyclin E1 with an IC50 of 2.5 nM, representing a >4,000-fold greater potency than palbociclib (CDK2 IC50 >10,000 nM), a >30,000-fold advantage over ribociclib (CDK2 IC50 ≈ 76,000 nM), and a >200-fold advantage over abemaciclib (CDK2 IC50 = 504 nM). These comparator values derive from established biochemical kinase assays using recombinant CDK2/cyclin complexes, as compiled in published pharmacological characterization tables [1].
| Evidence Dimension | Biochemical IC50 against CDK2/cyclin E1 or CDK2/cyclin A |
|---|---|
| Target Compound Data | CDK2/4/6-IN-1: IC50 = 2.5 nM |
| Comparator Or Baseline | Palbociclib: IC50 > 10,000 nM; Ribociclib: IC50 ≈ 76,000 nM; Abemaciclib: IC50 = 504 nM |
| Quantified Difference | >4,000-fold (vs palbociclib); >30,000-fold (vs ribociclib); >200-fold (vs abemaciclib) |
| Conditions | In vitro kinase assays with recombinant CDK2/cyclin complexes. CDK2/4/6-IN-1 data from patent WO2022152259 [2]; comparator data from published pharmacological summary tables [1]. |
Why This Matters
Procurement of a compound with verified sub-nanomolar CDK2 activity is essential for studies addressing CDK4/6 inhibitor resistance, where CDK2/cyclin E activation is a primary escape mechanism; approved CDK4/6 inhibitors lack meaningful CDK2 engagement.
- [1] Chen P, et al. Spectrum and Degree of CDK Drug Interactions Predicts Clinical Performance. Cancer Treatment Reviews, 2017. Table 1: IC50 values for palbociclib (CDK2 >10,000 nM), ribociclib (CDK2 76,000 nM), abemaciclib (CDK2 504 nM). View Source
- [2] Zhang Y, et al. Cdk2/4/6 inhibitor, preparation method therefor, and application thereof. WO2022152259 A1, 2022. View Source
